

An In-depth Technical Guide to 1-Benzyl-4-phenylpiperidine-4-carbonitrile

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Compound of Interest

Compound Name: 1-Benzyl-4-phenylpiperidine-4-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Benzyl-4-phenylpiperidine-4-carbonitrile**, a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its chemical identity, synthesis, and notable biological activity, with a focus on its interaction with sigma-1 receptors.

Chemical Identity and Properties

1-Benzyl-4-phenylpiperidine-4-carbonitrile is a piperidine derivative with a benzyl group on the nitrogen atom and both a phenyl and a nitrile group at the 4-position. It is most commonly available as a free base and as a hydrochloride salt, each with a distinct CAS Number.

Property	1-Benzyl-4-phenylpiperidine-4-carbonitrile (Free Base)	1-Benzyl-4-phenylpiperidine-4-carbonitrile Hydrochloride
CAS Number	56243-25-5[1]	71258-18-9[2][3]
Molecular Formula	C ₁₉ H ₂₀ N ₂ [1]	C ₁₉ H ₂₁ ClN ₂ [2][4]
Molecular Weight	276.38 g/mol [1]	312.84 g/mol [4]
Appearance	Off-White Crystalline Solid	White to off-white crystalline powder
Storage	Sealed in dry, 2-8°C[1]	Room Temperature

Synthesis

The synthesis of **1-Benzyl-4-phenylpiperidine-4-carbonitrile** hydrochloride is well-documented. One common method involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile in the presence of a phase-transfer catalyst.

Experimental Protocol: Synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile Hydrochloride[5]

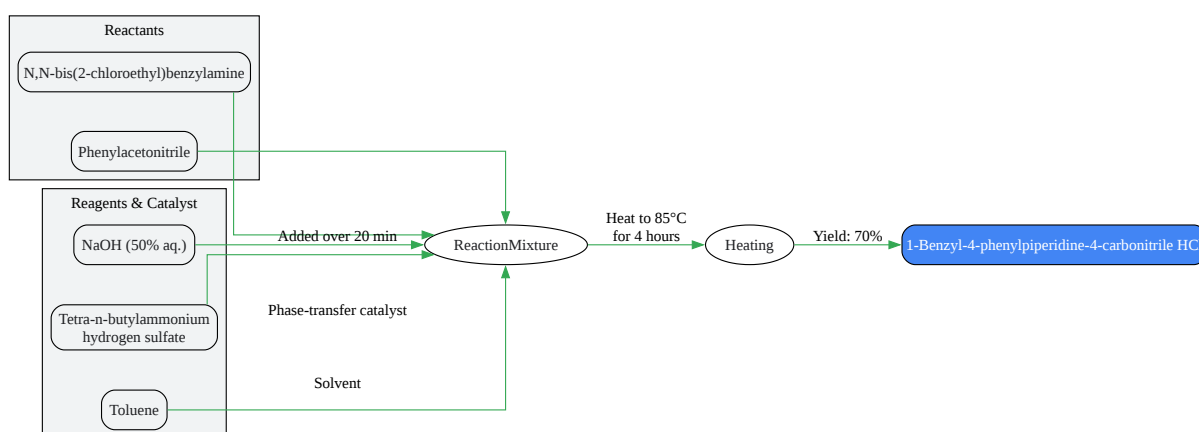
Materials:

- Toluene solution of N,N-bis(2-chloroethyl)benzylamine
- Phenylacetonitrile
- 50% aqueous sodium hydroxide solution
- Tetra-n-butylammonium hydrogen sulfate

Procedure:

- Combine a toluene solution containing 78.5 g of N,N-bis(2-chloroethyl)benzylamine, 39.8 g of phenylacetonitrile, and 11.6 g of tetra-n-butylammonium hydrogen sulfate in a reaction vessel.

- Over a period of twenty minutes, add 109 g of 50% aqueous sodium hydroxide solution to the reaction mixture.
- Heat the reaction mixture to 85°C for four hours.
- Upon completion of the reaction, isolate the product, 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride.
- The expected yield is approximately 74.1 g (70% based on N,N-bis(2-chloroethyl)benzylamine).
- The melting point of the resulting product is 261°-263° C.[5]



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Synthesis workflow for **1-Benzyl-4-phenylpiperidine-4-carbonitrile** hydrochloride.

Analytical Characterization

Detailed spectral analysis is crucial for the confirmation of the structure and purity of **1-Benzyl-4-phenylpiperidine-4-carbonitrile**. While comprehensive, publicly available spectral data with full peak assignments are limited, the following provides an expected profile based on its structure.

Technique	Expected Observations
¹ H NMR	Signals corresponding to the aromatic protons of the benzyl and phenyl groups, as well as aliphatic protons of the piperidine ring.
¹³ C NMR	Resonances for the carbon atoms of the benzyl, phenyl, and piperidine moieties, and a characteristic signal for the nitrile carbon.
FT-IR	A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2240 cm ⁻¹ . Aromatic C-H and C=C stretching bands, and aliphatic C-H stretching bands.
Mass Spectrometry	A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns resulting from the loss of benzyl, phenyl, or other fragments.

Note: Researchers should perform their own analytical characterization to confirm the identity and purity of their samples.

Biological Activity: A High-Affinity Sigma-1 Receptor Ligand

1-Benzyl-4-phenylpiperidine-4-carbonitrile has been identified as a potent and highly selective ligand for the sigma-1 (σ_1) receptor, a unique intracellular chaperone protein.[6] This

receptor is implicated in a variety of cellular functions and is a target for the development of therapeutics for neurological and psychiatric disorders.

Receptor Subtype	Binding Affinity (K _i)	Selectivity (σ_2/σ_1)
Sigma-1 (σ_1)	Subnanomolar	~1600-fold
Sigma-2 (σ_2)	Micromolar	-

Data compiled from studies on N-substituted-4-cyano-4-phenylpiperidine analogs.

The high affinity and selectivity of **1-Benzyl-4-phenylpiperidine-4-carbonitrile** for the sigma-1 receptor make it a valuable tool for studying the function of this receptor and a promising scaffold for the design of novel therapeutic agents.

Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay

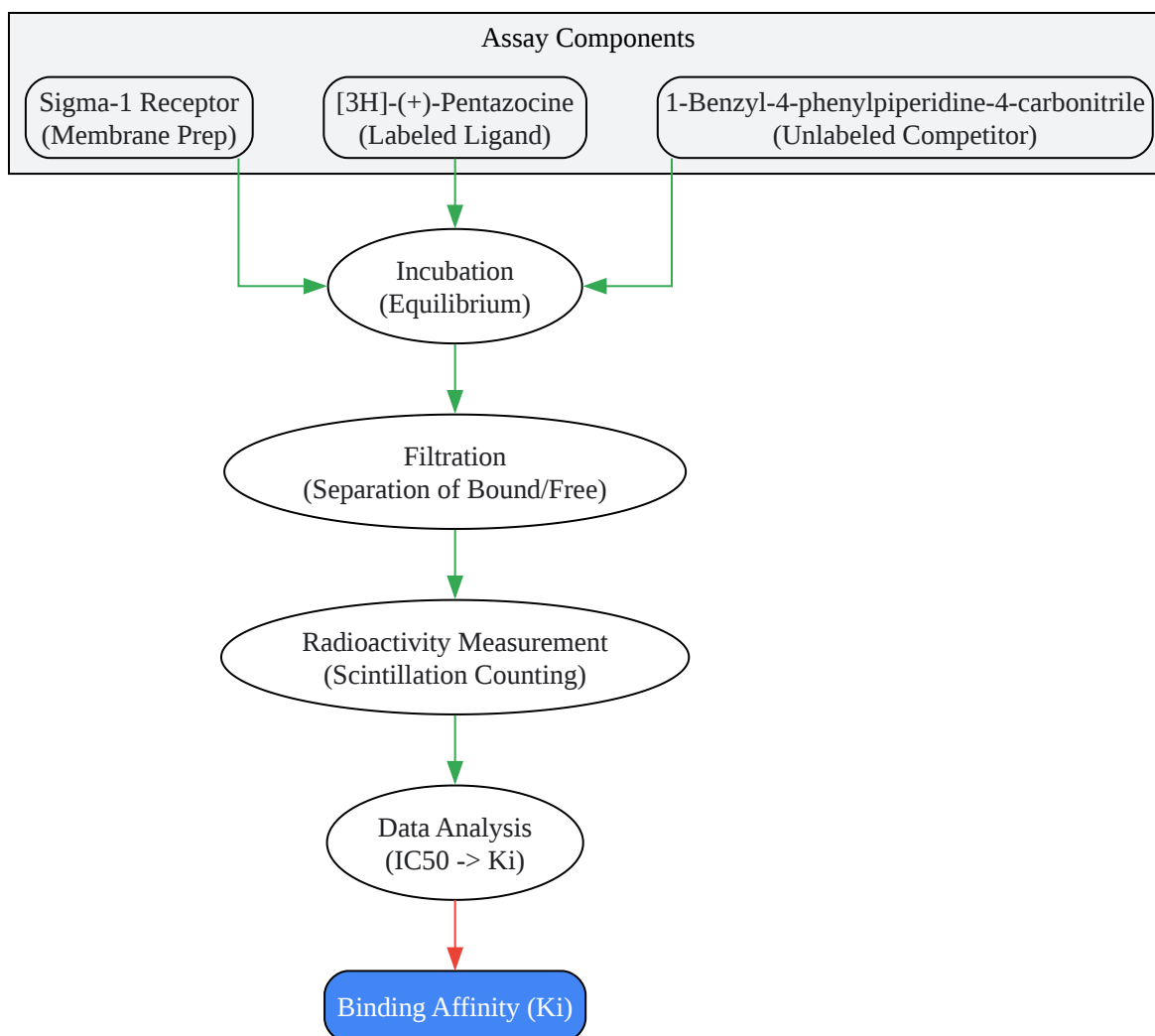
This protocol outlines a typical radioligand competitive binding assay to determine the affinity of a test compound, such as **1-Benzyl-4-phenylpiperidine-4-carbonitrile**, for the sigma-1 receptor.

Materials:

- Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain).
- Radioligand: [³H]-(+)-pentazocine.
- Non-specific binding control: Haloperidol.
- Test compound: **1-Benzyl-4-phenylpiperidine-4-carbonitrile**.
- Assay buffer.
- 96-well filter plates.
- Scintillation cocktail.

Procedure:

- Preparation: Prepare serial dilutions of the test compound.
- Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [^3H]-(+)-pentazocine, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of haloperidol).
- Equilibration: Incubate the plate to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
- Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the K_i (inhibitory constant) using the Cheng-Prusoff equation.

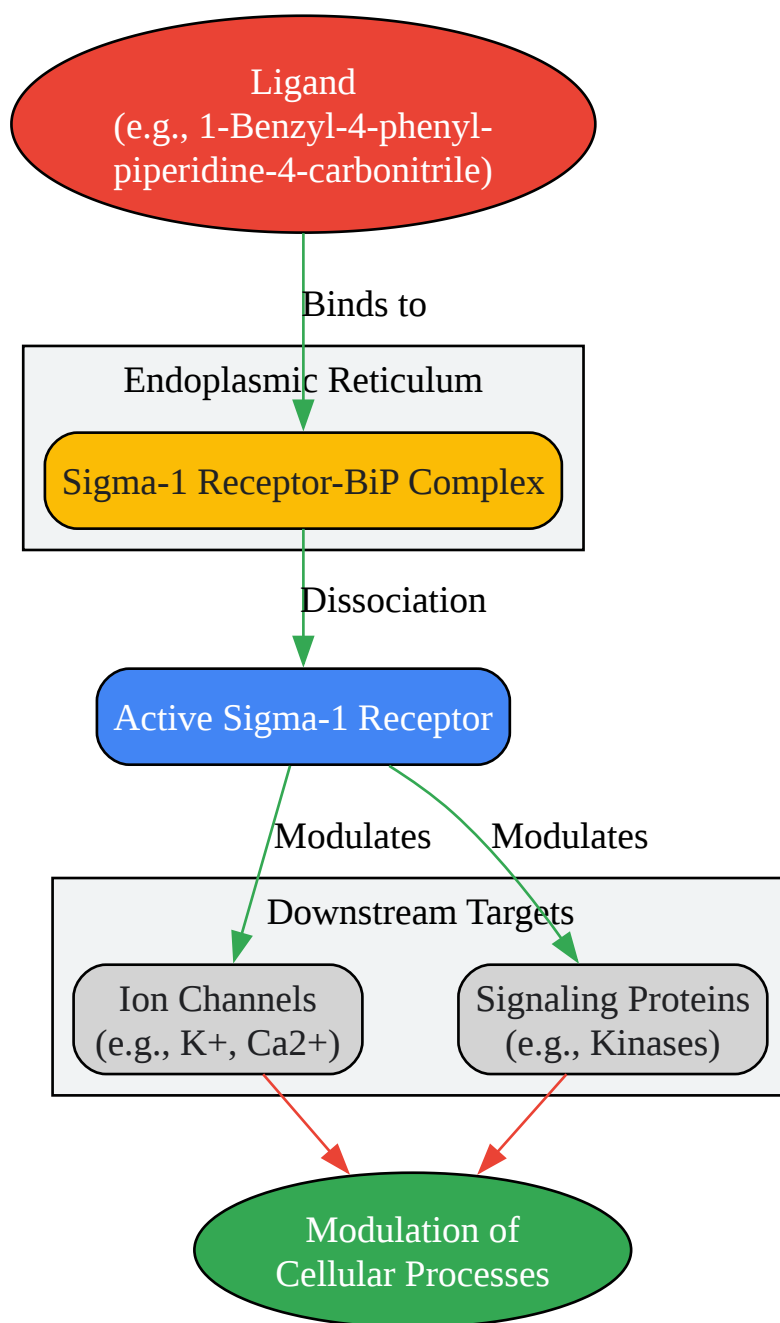


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Workflow for a competitive radioligand binding assay.

Sigma-1 Receptor Signaling Context

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. Upon stimulation by a ligand, it can translocate and interact with various ion channels and signaling proteins, thereby modulating a range of cellular processes.



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